molecular formula C8H8ClN3O B3024874 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 952938-62-4

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3024874
CAS No.: 952938-62-4
M. Wt: 197.62 g/mol
InChI Key: JAYNBPKIWPWGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a chloromethyl group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 7-position

Preparation Methods

The synthesis of 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a copper-catalyzed approach can be employed to synthesize pyrazolo[1,5-a]pyrimidine derivatives. This method involves the use of 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides, resulting in high yields and diverse stereochemistry . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new derivatives.

    Oxidation and Reduction: The hydroxyl group at the 7-position can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can undergo cyclization to form more complex structures.

Common reagents used in these reactions include copper catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, it has been shown to activate large-conductance calcium-activated potassium channels (BKCa channels) by directly interacting with the channel proteins . This interaction leads to an increase in potassium ion flow, which can have various physiological effects.

Comparison with Similar Compounds

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-5-2-7-10-6(4-9)3-8(13)12(7)11-5/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYNBPKIWPWGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801177739
Record name Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069473-62-6
Record name Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1069473-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 3
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 6
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.